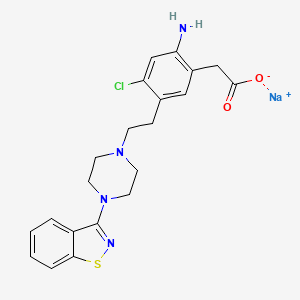
Ziprasidone Amino Acid Sodium Salt(Ziprasidone Impurity C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ziprasidone Amino Acid Sodium Salt (Ziprasidone Impurity C): It is a derivative of ziprasidone, an atypical antipsychotic used to treat schizophrenia and bipolar disorder . This compound is also known for its kinase inhibitory activity, making it a candidate for cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Ziprasidone Amino Acid Sodium Salt involves the reaction of ziprasidone with amino acids in the presence of sodium hydroxide. The reaction can be initiated by heating a mixture of powders or by grinding solid amino acid with solid hydroxide . The process may also involve the use of polar aprotic solvents such as acetone, ethyl acetate, or methanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-energy planetary ball mills or cryogenic mills can enhance the dissolution rate of the compound, making it suitable for various applications .
化学反応の分析
Types of Reactions: Ziprasidone Amino Acid Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
科学的研究の応用
Chemistry: In chemistry, Ziprasidone Amino Acid Sodium Salt is used as a reagent for various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for research and development .
Biology: In biological research, this compound is studied for its kinase inhibitory activity. It has shown potential in inhibiting the activity of human and Chinese hamster kinases, as well as trypsin and tumor cell growth .
Medicine: In medicine, Ziprasidone Amino Acid Sodium Salt is being investigated for its potential use in cancer therapy. It has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment .
Industry: In the industrial sector, this compound is used in the development of new formulations with enhanced bioavailability. It is also studied for its potential use in CO2 capture due to its low toxicity and decent absorption capacity .
作用機序
The mechanism of action of Ziprasidone Amino Acid Sodium Salt involves its interaction with various molecular targets and pathways. It acts as a kinase inhibitor, blocking the activity of specific kinases involved in cell growth and proliferation . This inhibition leads to the induction of apoptosis in cancer cells, thereby reducing tumor growth . Additionally, the compound’s interaction with serotonin and dopamine receptors in the brain contributes to its antipsychotic effects .
類似化合物との比較
Ziprasidone Hydrochloride: Used as an antipsychotic for treating schizophrenia and bipolar disorder.
Ziprasidone Mesylate: Used in intramuscular injections for acute agitation in schizophrenia.
Ziprasidone Related Compound F: A sodium salt derivative with similar properties.
Uniqueness: Unlike other derivatives, it has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth . Its unique structure also allows for enhanced bioavailability and reduced food effect, making it suitable for various formulations .
特性
分子式 |
C21H22ClN4NaO2S |
|---|---|
分子量 |
452.9 g/mol |
IUPAC名 |
sodium;2-[2-amino-5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chlorophenyl]acetate |
InChI |
InChI=1S/C21H23ClN4O2S.Na/c22-17-13-18(23)15(12-20(27)28)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)29-24-21;/h1-4,11,13H,5-10,12,23H2,(H,27,28);/q;+1/p-1 |
InChIキー |
NQJCKBUPKYUFHA-UHFFFAOYSA-M |
正規SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)N)CC(=O)[O-])C3=NSC4=CC=CC=C43.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















